

Solubility of 3-Fluoroquinolin-8-amine in organic solvents

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Compound of Interest

Compound Name: 3-Fluoroquinolin-8-amine

Cat. No.: B2669222

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An In-depth Technical Guide to the Solubility of **3-Fluoroquinolin-8-amine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroquinolin-8-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the strategic placement of a fluorine atom and an amino group can profoundly influence its physicochemical properties, including solubility.^{[1][2]} Understanding and quantifying the solubility of this compound in various organic solvents is paramount for its application in drug discovery, process chemistry, and formulation development.^{[3][4]} Poor solubility can be a major impediment in these fields, affecting everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Fluoroquinolin-8-amine**. It delves into the theoretical principles governing its solubility, offers a qualitative prediction of its behavior in a range of organic solvents, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility.

Molecular Structure and Physicochemical Properties

3-Fluoroquinolin-8-amine possesses a rigid, planar quinoline ring system. The presence of a basic amino group (-NH₂) at the 8-position and an electron-withdrawing fluorine atom (-F) at

the 3-position introduces specific polarity and hydrogen bonding capabilities that dictate its interactions with solvent molecules.

Property	Value	Source
Molecular Formula	C ₉ H ₇ FN ₂	ChemBK
Molar Mass	162.16 g/mol	ChemBK
Appearance	Expected to be a solid at room temperature	General knowledge
Storage Condition	Keep in dark place, Sealed in dry, Room Temperature	ChemBK

Caption: Key physicochemical properties of **3-Fluoroquinolin-8-amine**.[\[5\]](#)

Caption: Molecular structure of **3-Fluoroquinolin-8-amine**.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of **3-Fluoroquinolin-8-amine** is a nuanced interplay of several intermolecular forces:

- **Hydrogen Bonding:** The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this molecule.
- **Dipole-Dipole Interactions:** The fluorine substituent and the nitrogen heteroatom introduce significant dipole moments in the molecule, enhancing its polarity. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions.
- **Van der Waals Forces:** The aromatic quinoline core provides a large surface area for London dispersion forces, which will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

The presence of the fluorine atom can have complex effects on solubility. While it increases the molecule's polarity, it can also decrease its ability to act as a hydrogen bond donor, potentially impacting solubility in protic solvents.

Qualitative Solubility Prediction

Based on the structural features of **3-Fluoroquinolin-8-amine**, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a valuable starting point for solvent screening in various applications.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	Strong hydrogen bonding potential with the amine group and quinoline nitrogen.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	High to Moderate	Strong dipole-dipole interactions. DMSO and DMF are excellent solvents for a wide range of organic compounds.
Moderately Polar	Acetone, Ethyl Acetate, Dichloromethane (DCM)	Moderate to Low	Dipole-dipole interactions are present, but the overall polarity may not be sufficient to overcome the crystal lattice energy of the solid solute.
Non-Polar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	Limited intermolecular interactions, primarily weak van der Waals forces, are insufficient to dissolve the polar solute.
Aqueous	Water	Low	While the amine group can be protonated in acidic conditions to enhance solubility, the large hydrophobic quinoline ring limits solubility in neutral water. ^[6]

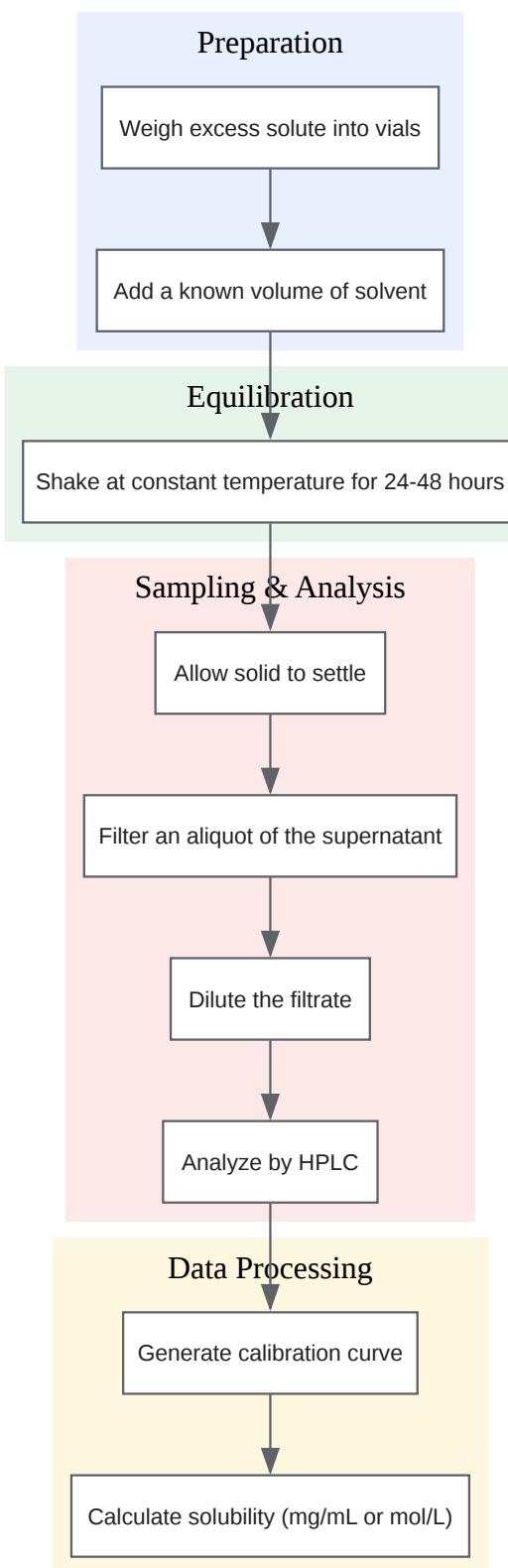
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment

- **3-Fluoroquinolin-8-amine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.01 mg)
- Vials with screw caps (e.g., 4 mL glass vials)
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μ m, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Experimental Workflow

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